Thiazole-2,4-diamine
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Overview
Description
Thiazole-2,4-diamine is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
Thiazole-2,4-diamine, a derivative of the thiazole class of compounds, exhibits a wide range of biological activities Thiazole derivatives have been known to interact with various enzymes involved in metabolism .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
This compound may affect several biochemical pathways due to its broad spectrum of biological activities. For instance, it may influence the pathways involved in metabolism, given its ability to modulate the activity of many enzymes . .
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that this compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiazole-2,4-diamine interacts with various enzymes, proteins, and other biomolecules, affecting the biological outcomes to a great extent . The substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole-2,4-diamine can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with appropriate reagents to introduce the amino group at the 4-position. For example, the reaction of 2-aminothiazole with chloroacetyl chloride followed by treatment with ammonia can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
Thiazole-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazole-2,4-diamine include other thiazole derivatives such as:
- Thiazole-4-carboxamide
- Thiazole-2-carboxylic acid
- Thiazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 2 and 4 positions make it a versatile compound for various chemical reactions and applications. This uniqueness allows it to be used in specialized applications where other thiazole derivatives may not be as effective .
Properties
IUPAC Name |
1,3-thiazole-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCZMFWXZRMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic approaches for Thiazole-2,4-diamine derivatives?
A: this compound derivatives can be synthesized through various methods. One common approach involves a multi-step process starting from readily available materials. For instance, N,N'-diaryl-1,3-thiazole-2,4-diamines have been synthesized in a three-step process []. Another method involves the reaction of isoxazolyl chloroacetamide with thiourea to form N4-substituted 1,3-thiazole-2,4-diamines, which can be further modified to obtain more complex derivatives [].
Q2: What biological activities have been reported for this compound derivatives?
A: Research indicates that this compound derivatives exhibit a range of biological activities, particularly antimicrobial and antifungal properties. Studies have demonstrated the efficacy of various N,N'-diaryl-1,3-thiazole-2,4-diamines against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Monascus purpurea and Penicillium citrinum [].
Q3: How does the structure of this compound derivatives influence their biological activity?
A: The structure-activity relationship (SAR) of this compound derivatives plays a crucial role in their biological activity. Modifications to the core structure, such as the introduction of various substituents, can significantly impact their potency and selectivity. For example, incorporating a phenylsulfone moiety into the structure has been explored for developing potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors [].
Q4: Have any computational studies been conducted on this compound derivatives?
A: Yes, computational chemistry and modeling techniques have been employed to study this compound derivatives. Molecular docking simulations, for example, have been used to predict the binding affinity of these compounds to target proteins like CDK2 [, ]. These studies assist in understanding the interactions between the compounds and their targets at a molecular level.
Q5: What analytical techniques are commonly employed for characterizing this compound derivatives?
A: Characterization of synthesized this compound derivatives commonly involves various spectroscopic and analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide valuable information about the structure and purity of the synthesized compounds [, ].
Q6: What are the potential applications of this compound derivatives beyond their biological activities?
A: While the research primarily focuses on the biological applications of this compound derivatives, their diverse chemical structure makes them promising candidates for other applications. For example, some derivatives containing the thiadiazole moiety have been investigated for their potential use as dyes [].
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